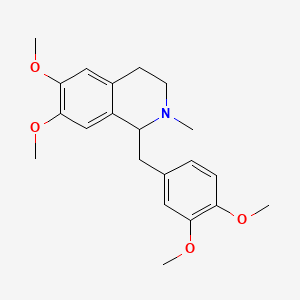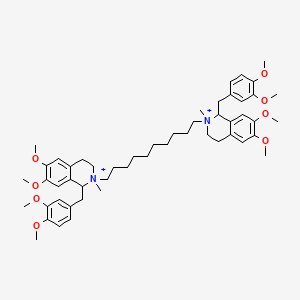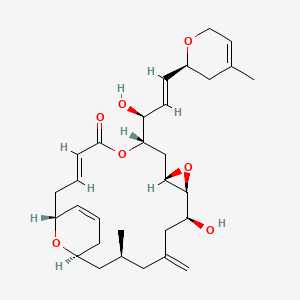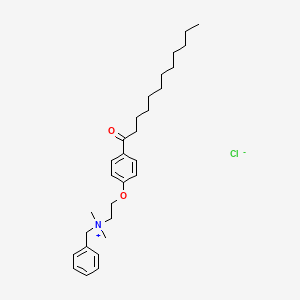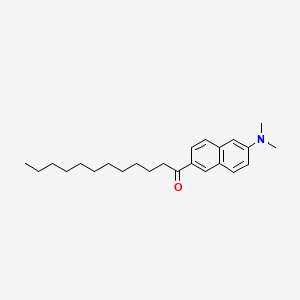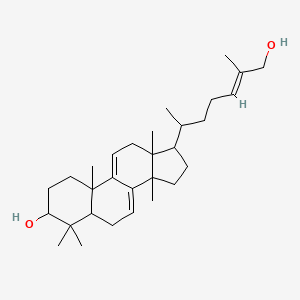
ガノデロールB
概要
説明
Ganoderol B is a triterpenoid compound isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum, commonly known as Lingzhi or Reishi. This compound is part of a larger group of bioactive triterpenes found in Ganoderma species, which have been used in traditional medicine for their various health benefits. Ganoderol B has attracted scientific interest due to its potential pharmacological properties, including anti-androgenic, anti-inflammatory, and α-glucosidase inhibitory activities .
科学的研究の応用
Chemistry: Used as a model compound for studying triterpenoid synthesis and modification.
Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions such as diabetes, cancer, and inflammation.
作用機序
Ganoderol B exerts its effects through various molecular targets and pathways:
Anti-Androgenic Activity: Inhibits the binding of androgens to their receptors, thereby reducing androgenic effects.
α-Glucosidase Inhibition: Inhibits the enzyme α-glucosidase, which is involved in carbohydrate digestion, leading to reduced blood sugar levels.
Anti-Inflammatory Effects: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes
Safety and Hazards
将来の方向性
Ganoderol B, along with other compounds found in Ganoderma lucidum, has been the subject of numerous studies due to its potential therapeutic properties . Future research priorities could include gaining a comprehensive understanding of the aetiology and epidemiology of diseases on diverse hosts, as well as addressing existing ambiguity in species nomenclature .
生化学分析
Biochemical Properties
Ganoderol B plays a crucial role in various biochemical reactions. It is a potent inhibitor of the enzyme α-glucosidase, which is involved in the digestion of carbohydrates. By inhibiting this enzyme, ganoderol B can help manage blood sugar levels in individuals with diabetes mellitus type 2 . Additionally, ganoderol B interacts with the androgen receptor, inhibiting the binding of dihydrotestosterone and reducing the activity of the receptor . This interaction is significant in the context of prostate cancer, where androgen receptor signaling plays a critical role in disease progression.
Cellular Effects
Ganoderol B exerts multiple effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of LNCaP prostate cancer cells by binding to the androgen receptor . Furthermore, ganoderol B influences cell signaling pathways, such as the AKT pathway, which is involved in glycogen synthesis . This compound also affects gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, ganoderol B exerts its effects through several mechanisms. It binds to the androgen receptor, inhibiting its activity and preventing the binding of dihydrotestosterone . Additionally, ganoderol B inhibits the enzyme α-glucosidase, reducing the digestion of carbohydrates and helping to manage blood sugar levels . These interactions highlight the compound’s potential in treating conditions such as diabetes and prostate cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ganoderol B have been observed to change over time. Studies have shown that ganoderol B is relatively stable and does not degrade quickly . Long-term exposure to ganoderol B in vitro has demonstrated sustained inhibition of α-glucosidase activity and androgen receptor signaling . These findings suggest that ganoderol B can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of ganoderol B vary with different dosages in animal models. At lower doses, ganoderol B has been shown to effectively inhibit α-glucosidase activity and reduce blood sugar levels without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
Ganoderol B is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes hydroxylation and conjugation reactions . These metabolic processes help to increase the solubility of ganoderol B, facilitating its excretion from the body. Additionally, ganoderol B has been shown to influence metabolic flux, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, ganoderol B is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that ganoderol B can accumulate in the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its binding to plasma proteins, which helps to maintain its stability and prolong its half-life in the body .
Subcellular Localization
Ganoderol B is localized to specific subcellular compartments, where it exerts its activity. It has been found to accumulate in the cytoplasm and nucleus of cells, where it interacts with the androgen receptor and other biomolecules . The subcellular localization of ganoderol B is influenced by post-translational modifications and targeting signals that direct it to specific compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Ganoderol B can be isolated from the fruiting body of Ganoderma lucidum through a series of extraction and purification steps. The process typically involves:
Extraction: The fruiting bodies are dried and ground into a fine powder. The powder is then subjected to solvent extraction using chloroform or ethanol to obtain a crude extract.
Purification: The crude extract is further purified using silica gel column chromatography and high-performance liquid chromatography (HPLC). .
Industrial Production Methods
Industrial production of ganoderol B involves submerged fermentation of Ganoderma lucidum mycelia. This method allows for the large-scale production of bioactive compounds. The mycelia are cultivated in a controlled environment, and the fermentation broth is extracted using solvents. The crude extract is then purified using techniques such as high-speed counter-current chromatography to obtain ganoderol B with high purity .
化学反応の分析
Types of Reactions
Ganoderol B undergoes various chemical reactions, including:
Oxidation: Ganoderol B can be oxidized to form ganoderic acids, which are another group of bioactive triterpenes.
Reduction: Reduction reactions can modify the functional groups on ganoderol B, potentially altering its bioactivity.
Substitution: Substitution reactions can introduce new functional groups to the ganoderol B molecule, enhancing its pharmacological properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve specific substitutions
Major Products Formed
Ganoderic Acids: Formed through oxidation reactions.
Modified Triterpenes: Result from reduction and substitution reactions, potentially leading to new compounds with enhanced bioactivity
類似化合物との比較
Ganoderol B is unique among triterpenoids due to its specific structure and bioactivity. Similar compounds include:
Ganoderol A: Another triterpenoid from Ganoderma lucidum with similar but distinct bioactivities.
Ganoderic Acids: A group of triterpenoids with varying structures and pharmacological properties.
Ganodermanontriol: A triterpenoid with notable anti-inflammatory and antioxidant activities
Ganoderol B stands out due to its potent α-glucosidase inhibitory activity and anti-androgenic effects, making it a valuable compound for further research and potential therapeutic applications .
特性
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,21-22,25-26,31-32H,8,10,12-13,15-19H2,1-7H3/b20-9+/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXXVRDKZLRGTJ-AZIDVCJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045683 | |
| Record name | Ganoderol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104700-96-1 | |
| Record name | Ganoderol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104700961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganoderol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANODEROL B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z99BBB5WR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)
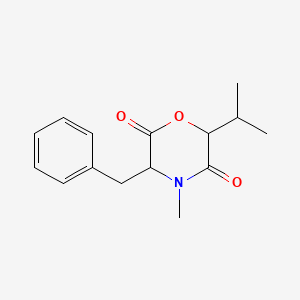
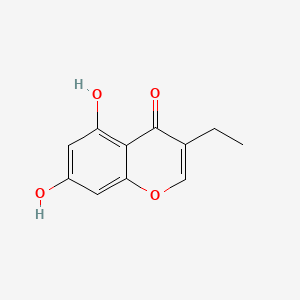

![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)

